2-Isobutyl-3-methoxypyrazine

Catalog No.
S605715
CAS No.
24683-00-9
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isobutyl-3-methoxypyrazine

CAS Number

24683-00-9

Product Name

2-Isobutyl-3-methoxypyrazine

IUPAC Name

2-methoxy-3-(2-methylpropyl)pyrazine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3

InChI Key

UXFSPRAGHGMRSQ-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-isobutyl-3-methoxypyrazine, 2-methoxy-3-isobutylpyrazine, 3-isobutyl-2-methoxypyrazine

Canonical SMILES

CC(C)CC1=NC=CN=C1OC

The exact mass of the compound 2-Isobutyl-3-methoxypyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, organic solvents, oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Isobutyl-3-methoxypyrazine (IBMP) is a highly potent, naturally occurring methoxypyrazine derivative utilized extensively as a high-impact aroma chemical and a critical analytical reference standard . Characterized by an exceptionally low odor detection threshold in the 1–2 ng/L range, it imparts a distinct green bell pepper and herbaceous note that is foundational to flavor and fragrance (F&F) formulations [1]. Beyond sensory applications, high-purity IBMP (≥99%) is a mandatory standard in trace-level GC-MS/MS quantification of earthy-musty off-flavors in drinking water and wine, where precise calibration curves at sub-parts-per-trillion levels are required [2]. Its specific volatility, retention index, and reactivity profiles make it an indispensable baseline material in both industrial odorization and environmental remediation modeling [3].

Substituting 2-Isobutyl-3-methoxypyrazine with closely related in-class analogs, such as 2-isopropyl-3-methoxypyrazine (IPMP) or 2-sec-butyl-3-methoxypyrazine (SBMP), compromises both sensory fidelity and analytical accuracy [1]. In flavor formulations, while IPMP shares a similarly low detection threshold, it shifts the organoleptic profile from a crisp green bell pepper to an earthy, pea-like note, leading to immediate product rejection in targeted green-note applications [2]. In environmental and water treatment testing, IBMP and IPMP exhibit significantly different physicochemical behaviors; for instance, IBMP demonstrates distinct adsorption kinetics on powdered activated carbon and different degradation energy requirements during advanced oxidation processes [3]. Consequently, utilizing generic pyrazines or mixed isomers as substitutes in trace-level calibration or remediation modeling results in invalid analytical baselines and process failures [4].

Sensory Profile and Odor Threshold Differentiation

In aqueous and wine matrices, IBMP and IPMP exhibit extremely low but distinct sensory thresholds and profiles [1]. While IBMP provides a characteristic green bell pepper note with a threshold of 1–2 ng/L, IPMP imparts an earthy, pea-like aroma at 0.3–2 ng/L [2]. This qualitative shift prevents direct substitution in precision flavor formulations.

Evidence DimensionOdor threshold and sensory descriptor in water
Target Compound Data1–2 ng/L (Crisp green bell pepper)
Comparator Or BaselineIPMP: 0.3–2 ng/L (Earthy, potato, pea)
Quantified DifferenceFundamental organoleptic shift despite comparable sub-ppb thresholds
ConditionsSensory panel evaluation in aqueous matrices

Flavorists must procure exact IBMP to achieve authentic green bell pepper notes, as IPMP substitution introduces unwanted earthy off-flavors.

Degradation Efficiency in Advanced Oxidation Processes (UV/H2O2)

When evaluating the removal of taste and odor compounds in water systems, IBMP demonstrates higher reactivity with hydroxyl radicals compared to IPMP[1]. In a UV/H2O2 process, the Electrical Energy Dose (EED) required to achieve a 90% removal rate is significantly lower for IBMP than for IPMP [2].

Evidence DimensionElectrical Energy Dose (EED) for 90% removal
Target Compound Data0.135 kWh/m³
Comparator Or BaselineIPMP: 0.156 kWh/m³
Quantified Difference13.5% lower energy requirement for IBMP degradation
ConditionsUV/H2O2 process, 5 mg/L oxidant, 1000 mJ/cm² UV dose at 254 nm

Environmental labs and water treatment facilities must use IBMP as a specific baseline, as its degradation kinetics and energy requirements differ materially from IPMP.

Adsorption Capacity on Powdered Activated Carbon (PAC)

The removal efficiency of methoxypyrazines via powdered activated carbon (PAC) varies heavily by alkyl substitution [1]. According to Freundlich isotherm modeling, the adsorption capacity coefficient for IBMP is approximately double that of IPMP, indicating that IBMP is significantly easier to remove via carbon filtration [2].

Evidence DimensionFreundlich adsorption capacity coefficient (qe)
Target Compound Dataqe = 2.63 * ce^0.4443
Comparator Or BaselineIPMP: qe = 1.29 * ce^0.4492
Quantified Difference~103% higher adsorption capacity coefficient for IBMP
ConditionsPAC adsorption in aqueous phase

Procurement of IBMP is necessary for validating carbon filter efficacy, as using IPMP would severely underestimate the carbon's capacity for isobutyl-substituted contaminants.

Analytical Recovery in Multidimensional GC-MS Workflows

In trace-level wine and water analysis using Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS, IBMP yields highly consistent extraction recoveries [1]. Across multiple complex matrices, IBMP demonstrated a tighter and slightly higher recovery range compared to its secondary analog, SBMP [2].

Evidence DimensionHS-SPME extraction recovery
Target Compound Data95.7% – 106.3%
Comparator Or BaselineSBMP: 94.3% – 101.3%
Quantified DifferenceHigher upper-bound recovery and superior matrix stability for IBMP
ConditionsHS-SPME GC-MS in complex wine and aqueous matrices

Analytical laboratories should prioritize IBMP as the primary internal or external standard for methoxypyrazine quantification due to its superior and highly reproducible extraction dynamics.

High-Fidelity Flavor and Fragrance Formulation

Due to its unique 1–2 ng/L odor threshold and specific green bell pepper profile, IBMP is the mandatory choice for F&F manufacturers creating authentic vegetable, galbanum, or petitgrain notes. IPMP cannot be substituted without introducing unwanted earthy or pea-like off-notes that compromise the target formulation [1].

Trace-Level GC-MS/MS Calibration Standards

High-purity IBMP is essential for analytical laboratories developing calibration curves for earthy-musty off-flavors in drinking water and wine. Its specific Kovats retention index and highly reproducible HS-SPME recovery (95.7–106.3%) make it the definitive standard over SBMP or generic pyrazines for sub-ppt quantification[2].

Water Treatment and Remediation Modeling

In municipal water testing, IBMP is utilized as a benchmark compound for evaluating Advanced Oxidation Processes (AOP) and Powdered Activated Carbon (PAC) efficacy. Its specific degradation energy (0.135 kWh/m³) and superior adsorption capacity distinctively validate treatment protocols against agricultural runoff contaminants, preventing the underestimation of filter capacity that occurs when using IPMP as a proxy [3].

Physical Description

colourless to slightly yellow liquid with a green bell pepper, green pea odour

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

166.110613074 Da

Monoisotopic Mass

166.110613074 Da

Heavy Atom Count

12

Density

0.983-1.003

UNII

S327O0T12O

GHS Hazard Statements

Aggregated GHS information provided by 287 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 240 of 287 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 47 of 287 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24683-00-9

Wikipedia

3-Isobutyl-2-methoxypyrazine

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-methoxy-3-(2-methylpropyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types